molecular formula C12H9ClN2O5S B2714561 TRi-1

TRi-1

Cat. No.: B2714561
M. Wt: 328.73 g/mol
InChI Key: PRKWNRUVAZZHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TRi-1 is a potent, specific, and irreversible inhibitor of cytosolic thioredoxin reductase 1 (TXNRD1). This compound has shown significant anticancer activity with minimal mitochondrial toxicity .

Preparation Methods

TRi-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of guanidinium thiocyanate and phenol in a monophase solution . The industrial production methods for this compound are not widely documented, but they likely involve similar chemical processes on a larger scale.

Chemical Reactions Analysis

TRi-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloroform, 1-bromo-3-chloropropane, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of TRi-1 involves the irreversible inhibition of cytosolic thioredoxin reductase 1. This enzyme is essential for maintaining the redox balance within cells. By inhibiting thioredoxin reductase 1, this compound disrupts the cellular antioxidant system, leading to increased oxidative stress and cell death . The molecular targets and pathways involved include the thioredoxin system and various cellular antioxidant responses .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O5S/c1-20-11-7-6-10(15(16)17)12(14-11)21(18,19)9-4-2-8(13)3-5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKWNRUVAZZHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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